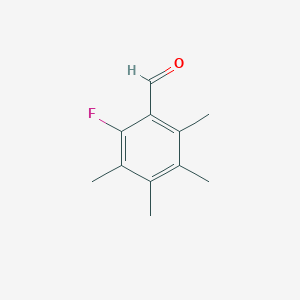

2-Fluoro-3,4,5,6-tetramethylbenzaldehyde

Beschreibung

Eigenschaften

CAS-Nummer |

88174-35-0 |

|---|---|

Molekularformel |

C11H13FO |

Molekulargewicht |

180.22 g/mol |

IUPAC-Name |

2-fluoro-3,4,5,6-tetramethylbenzaldehyde |

InChI |

InChI=1S/C11H13FO/c1-6-7(2)9(4)11(12)10(5-13)8(6)3/h5H,1-4H3 |

InChI-Schlüssel |

JNJOSSWUNUUVGP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C(=C1C)C=O)F)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sequential Electrophilic Substitution and Formylation

A foundational strategy involves constructing the aromatic core through iterative electrophilic substitutions. For example, 3,4,5,6-tetramethylfluorobenzene could serve as a precursor, with subsequent formylation introducing the aldehyde group. However, the electron-withdrawing nature of fluorine deactivates the ring, complicating direct electrophilic formylation.

Modifications to this approach include:

- Directed ortho-metalation (DoM) : Utilizing fluorine’s directing effects, a lithiated intermediate at position 2 could react with methylating agents (e.g., methyl iodide) to install methyl groups. Subsequent formylation via Vilsmeier-Haack reaction (POCl₃/DMF) may introduce the aldehyde functionality.

- Friedel-Crafts alkylation : While traditionally limited by the deactivated aromatic ring, superacidic conditions (e.g., HF/SbF₅) could enable methyl group introduction. However, this method risks over-alkylation and requires precise stoichiometric control.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Methyl Group Installation

Palladium-catalyzed cross-coupling offers regioselective control. A 2-fluorobenzaldehyde derivative pre-functionalized with boronic esters at positions 3, 4, 5, and 6 could undergo sequential Suzuki-Miyaura couplings with methylboronic acids. Key considerations include:

Carbonylation Reactions

Direct carbonylation of 2-fluoro-3,4,5,6-tetramethylbenzene via CO insertion presents a streamlined route. Using a palladium catalyst (e.g., Pd(OAc)₂) with phosphine ligands (Xantphos) under 50 atm CO pressure at 120°C, the aldehyde group is introduced at position 1. This method avoids multi-step protection/deprotection but requires specialized equipment for high-pressure conditions.

Grignard Reagent-Mediated Aldehyde Formation

Building on methodologies for 2-fluoro-4-hydroxybenzaldehyde, a modified Grignard approach could be employed:

- Bromination of a methylated precursor :

- 2-Fluoro-3,4,5,6-tetramethylbenzene is brominated at position 1 using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 70°C).

- Grignard exchange and formylation :

Optimization Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 70°C, 6h | 78 | 95 |

| Grignard Formylation | iPrMgCl, THF, −10°C → DMF, 25°C | 65 | 92 |

Challenges in Steric and Electronic Modulation

The compound’s four methyl groups create severe steric congestion, impacting reaction kinetics and selectivity:

- Methyl group installation : Sequential alkylation risks incomplete substitution. For example, introducing the fourth methyl group via Friedel-Crafts may require excess AlCl₃ and prolonged reaction times (>24h).

- Purification hurdles : Chromatographic separation of intermediates with similar polarity demands gradient elution (hexane/EtOAc 10:1 → 5:1). Final recrystallization from isopropyl ether achieves >99% purity.

Alternative Pathways via Birch Reduction

A radical-based approach involves Birch reduction of 2-fluoro-3,4,5,6-tetramethylbenzoic acid followed by oxidation:

- Reduction : Li/NH₃(l) reduces the carboxylic acid to a dihydro intermediate.

- Oxidation : MnO₂ in dichloromethane selectively oxidizes the benzylic position to the aldehyde.

Limitations :

- Low functional group tolerance necessitates late-stage oxidation.

- Overall yields rarely exceed 50% due to over-reduction side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3,4,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: 2-Fluoro-3,4,5,6-tetramethylbenzoic acid.

Reduction: 2-Fluoro-3,4,5,6-tetramethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3,4,5,6-tetramethylbenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3,4,5,6-tetramethylbenzaldehyde depends on its specific application. In chemical reactions, the fluorine atom and the aldehyde group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or material science.

Vergleich Mit ähnlichen Verbindungen

Fluorinated Benzaldehydes

2,3,4,5,6-Pentafluorobenzaldehyde (CAS 653-37-2)

- Structure : Fluorine atoms occupy all ortho, meta, and para positions except the aldehyde-bearing carbon.

- Electronic Effects: High electronegativity from fluorine increases the aldehyde group’s electrophilicity, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) compared to non-fluorinated analogs .

- Physical Properties : Molecular weight = 196.07 g/mol; expected lower solubility in polar solvents due to strong C–F dipole interactions .

2-Fluoro-3,4,5,6-tetramethylbenzaldehyde

- Structure : Fluorine at the 2-position and methyl groups at 3,4,5,6-positions.

- Electronic Effects : Methyl groups donate electrons via hyperconjugation, partially counteracting the fluorine’s electron-withdrawing effect. This may reduce aldehyde reactivity compared to pentafluorobenzaldehyde.

Brominated and Alkylated Analogs

3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol

Aldehyde Reactivity

- Pentafluorobenzaldehyde : Used in synthesizing pharmaceuticals and agrochemicals due to its high electrophilicity. The aldehyde group undergoes rapid condensation with amines or hydrazines .

- 2-Fluoro-3,4,5,6-tetramethylbenzaldehyde : Steric hindrance from methyl groups may slow condensation reactions, making it more suitable for controlled syntheses or stabilizing intermediates.

Crystallographic Behavior

- N-Benzyl-2,3,4,5,6-pentafluorobenzamide : Fluorine atoms contribute to tight molecular packing via C–F···H interactions, as shown in single-crystal X-ray studies (R factor = 0.033) .

- 2-Fluoro-3,4,5,6-tetramethylbenzaldehyde : Methyl groups likely disrupt packing efficiency, reducing crystallinity compared to perfluorinated analogs.

Physical and Spectral Properties

Comparative Table

Spectral Analysis

- 13C NMR : Fluorine substituents in pentafluorobenzaldehyde cause significant deshielding (~δ 160–180 ppm for carbonyl carbons) . For the target compound, methyl groups may shield adjacent carbons, shifting signals upfield.

- IR Spectroscopy : Aldehyde C=O stretches (~1700 cm⁻¹) are expected, with fluorine increasing bond strength (higher wavenumber) compared to alkylated analogs.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-3,4,5,6-tetramethylbenzaldehyde in laboratory settings?

- Methodological Answer : A plausible approach involves Friedel-Crafts alkylation to introduce methyl groups onto a fluorinated benzaldehyde precursor. For fluorination, electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor® under controlled conditions could be employed. Alternatively, direct fluorination of pre-methylated benzaldehyde derivatives using HF-pyridine complexes may be feasible. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-Fluoro-3,4,5,6-tetramethylbenzaldehyde?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the positions of fluorine and methyl groups. Splitting patterns in -NMR reveal steric interactions between methyl substituents .

- FT-IR Spectroscopy : Identifies the aldehyde C=O stretch (~1700 cm) and C-F vibrations (~1100 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula accuracy. Fragmentation patterns differentiate regioisomers .

Advanced Research Questions

Q. How do steric effects from the tetramethyl substituents influence the reactivity of the aldehyde group in nucleophilic addition reactions?

- Methodological Answer : The tetramethyl groups create steric hindrance, reducing accessibility to the aldehyde carbonyl. Kinetic studies using Grignard reagents or hydride reductions (e.g., NaBH) can quantify reactivity changes. Computational modeling (e.g., DFT calculations ) evaluates transition-state geometries and activation barriers. Comparative experiments with less-substituted analogs (e.g., 2-Fluorobenzaldehyde) isolate steric contributions .

Q. What strategies can mitigate conflicting data between computational predictions and experimental results in the synthesis of this compound?

- Methodological Answer :

- Benchmarking : Validate computational models (e.g., DFT , MD simulations ) against experimental data from simpler analogs (e.g., 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde) to refine parameters .

- Sensitivity Analysis : Test reaction variables (temperature, solvent polarity) to identify discrepancies between predicted and observed yields .

- Isotopic Labeling : Use - or -labeled intermediates to trace reaction pathways and validate mechanistic hypotheses .

Q. What are the primary safety considerations when handling 2-Fluoro-3,4,5,6-tetramethylbenzaldehyde in laboratory environments?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (similar to tetrafluorobenzaldehyde hazards ).

- Storage : Store in airtight containers under inert gas (N) to prevent oxidation.

- Waste Disposal : Follow protocols for halogenated organic waste, neutralizing residual aldehydes with sodium bisulfite before disposal .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.